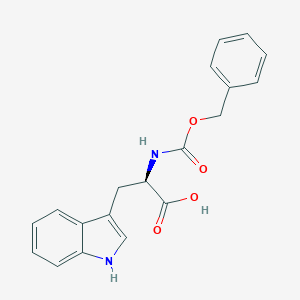

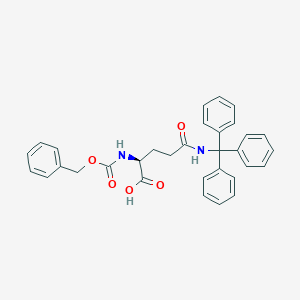

![molecular formula C13H19NO2 B554846 2-[Benzyl(methyl)amino]-3-methylbutanoic acid CAS No. 42492-62-6](/img/structure/B554846.png)

2-[Benzyl(methyl)amino]-3-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

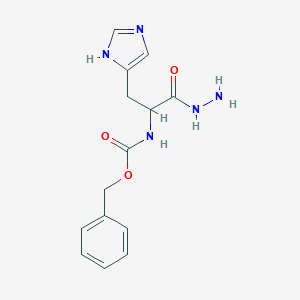

“2-[Benzyl(methyl)amino]-3-methylbutanoic acid” is an organic compound. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . This compound is a common precursor in organic chemistry and used in the industrial production of many pharmaceuticals .

Synthesis Analysis

The main industrial route for the synthesis of this compound could be the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .Molecular Structure Analysis

The molecular structure of this compound is complex. It has a molecular formula of C19H24ClNO2 and a molecular weight of 333.862 . The structure may also be represented as a linear formula: C19H24ClNO2 .Physical And Chemical Properties Analysis

This compound is a colorless water-soluble liquid . It has a molecular weight of 137.18 and a linear formula of H2NC6H3(CH3)CH2OH .Aplicaciones Científicas De Investigación

Ehrlich Pathway Studies

Matheis, Granvogl, and Schieberle (2016) explored the Ehrlich pathway in fermented foods, particularly focusing on the conversion of amino acids like l-isoleucine into alcohols, aldehydes, and acids. This includes compounds similar to 2-[Benzyl(methyl)amino]-3-methylbutanoic acid. They developed a method for quantitation and chiral analysis of these metabolites in various fermented foods, contributing to understanding the enzymatic reactions involved in the Ehrlich pathway (Matheis, Granvogl, & Schieberle, 2016).

Electrochemical Properties and Performance

Kowsari et al. (2018) studied N‑benzoyl derivatives of isoleucine, which include structures related to 2-[Benzyl(methyl)amino]-3-methylbutanoic acid, for their impact on the electrochemical properties and pseudocapacitance performance of conductive polymer films. This research is vital for the development of advanced materials in energy storage applications (Kowsari, Ehsani, Assadi, & Safari, 2018).

Protein Binding Studies

Thakare et al. (2018) conducted an in vitro study of interactions between carboxamide derivatives of amino acids (similar to 2-[Benzyl(methyl)amino]-3-methylbutanoic acid) and Bovine serum albumin (BSA), using ultrasonic interferometer techniques. This research provides insights into the binding affinities of these compounds with proteins, which is crucial for understanding their biological activities (Thakare, Tekade, Pisudde, & Pande, 2018).

Metabolite Production in Microorganisms

Beck, Hansen, and Lauritsen (2002) characterized the metabolite production of Staphylococcus xylosus, including the formation of compounds like 2-[Benzyl(methyl)amino]-3-methylbutanoic acid. This study aids in understanding the metabolic pathways in microorganisms and their potential applications in biotechnology (Beck, Hansen, & Lauritsen, 2002).

Pharmaceutical Synthesis

Andrushko et al. (2008) described the synthesis of enantiopure compounds, including those related to 2-[Benzyl(methyl)amino]-3-methylbutanoic acid, as intermediates for pharmaceuticals like Aliskiren. This research is essential for the development of enantioselective synthetic methods in pharmaceutical chemistry (Andrushko, Andrushko, Thyrann, König, & Börner, 2008).

Enzyme Inhibitor Studies

Park and Kim (2001) evaluated 2-Benzyl-3,4-iminobutanoic acid as an inhibitor for carboxypeptidase A (CPA). Although not directly 2-[Benzyl(methyl)amino]-3-methylbutanoic acid, this research provides valuable insights into the potential of similar compounds as enzyme inhibitors, which could have implications in drug design and biochemical research (Park & Kim, 2001).

Safety And Hazards

Propiedades

IUPAC Name |

2-[benzyl(methyl)amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(2)12(13(15)16)14(3)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRQXMHAGNJVHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N(C)CC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Benzyl(methyl)amino]-3-methylbutanoic acid | |

CAS RN |

42492-62-6 |

Source

|

| Record name | NSC86090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

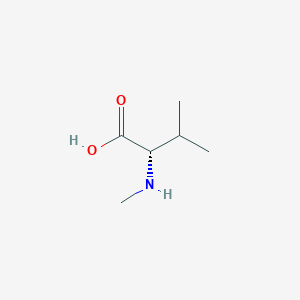

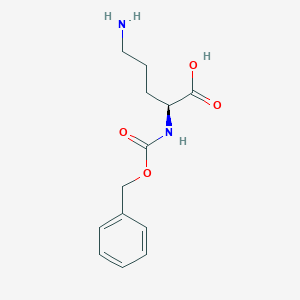

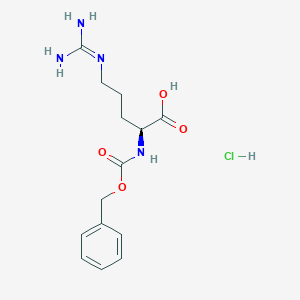

![L-Arginine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554791.png)